N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Historical Development in Medicinal Chemistry Research
Medicinal chemistry’s transition from empirical natural product isolation to rational drug design forms the foundation for modern compounds like N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. Post-World War II advancements in molecular pharmacology enabled the quantification of biological activity through metrics like IC~50~, fostering structure-activity relationship (SAR) studies. Early milestones include the synthesis of chloral hydrate (1832) and acetylsalicylic acid (1899), which demonstrated the feasibility of modifying natural scaffolds for enhanced efficacy. The 20th century saw the rise of synthetic antibiotics (e.g., arsphenamine, 1907) and receptor-targeted agents, culminating in computational approaches that now guide hybrid molecule design.
Current Academic Research Landscape
Recent studies emphasize multitarget ligands and hybrid architectures to address complex diseases. For example, benzoxazole-based PPARα/γ dual antagonists (e.g., compound 3f ) exhibit nanomolar cytotoxicity in colorectal cancer models through caspase activation and cell-cycle arrest. Similarly, benzothiazole-piperazine-1,2,3-triazole conjugates demonstrate regioselective antiproliferative effects against breast and colon cancers. The Journal of Medicinal Chemistry highlights ongoing innovation, such as naphthodiazepinedione-based P2X4 receptor antagonists and PD-1/PD-L1 interaction inhibitors.
Table 1: Recent Advances in Benzoxazole and Piperazine-Based Therapeutics
Significance of Hybrid Molecular Architectures in Drug Discovery
Molecular hybridization merges pharmacophores from distinct templates to achieve polypharmacology. This strategy balances target engagement while minimizing off-effects, as seen in dual PPARα/γ antagonists. Hybrids targeting histone deacetylases (HDACs) and kinases exemplify synergism in cancer therapy, though understudied target combinations remain underexplored. The benzoxazole-piperazine-sulfonamide scaffold exemplifies this approach, leveraging:
Emerging Role of Benzoxazole-Piperazine-Sulfonamide Conjugates
The integration of these moieties addresses pharmacokinetic and pharmacodynamic challenges. For instance, sulfonamide substitution at C5 of benzoxazole optimizes steric and electronic interactions with PPARγ’s hydrophobic pocket. Piperazine’s 2-fluorophenyl substitution improves metabolic stability and selectivity for serotonin/dopamine receptors, a strategy validated in antipsychotic drug design. Current research focuses on:
- Structural tunability : Modifying the piperazine’s aryl group or benzoxazole’s methyl group to fine-tune target selectivity.
- Multitarget potential : Exploiting sulfonamide’s role in carbonic anhydrase inhibition alongside benzoxazole’s kinase modulation.
Table 2: Design Rationale for Benzoxazole-Piperazine-Sulfonamide Hybrids
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c1-23-18-14-15(6-7-19(18)29-20(23)26)30(27,28)22-8-9-24-10-12-25(13-11-24)17-5-3-2-4-16(17)21/h2-7,14,22H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXRWRWXATNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to yield 1-(2-fluorophenyl)piperazine.
-
Synthesis of the Benzo[d]oxazole Core: : The benzo[d]oxazole core is synthesized by reacting 2-aminophenol with acetic anhydride to form 2-acetylaminophenol. This intermediate undergoes cyclization with sulfuric acid to yield 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.
-
Coupling Reaction: : The final step involves the coupling of 1-(2-fluorophenyl)piperazine with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) of over 85% against cell lines such as SNB-19 and OVCAR-8, indicating strong anticancer properties .
Synthesis and Structural Insights
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves multistep reactions starting from simpler precursors. The synthetic pathway typically includes the formation of the piperazine moiety followed by sulfonamide coupling reactions . Understanding the structural characteristics is crucial for optimizing its biological activity.
Antifungal and Antimicrobial Properties
In addition to its anticancer properties, compounds related to this sulfonamide have been evaluated for antifungal activity. Studies indicate that certain derivatives exhibit potent antifungal effects against strains like Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole . This broad-spectrum antimicrobial activity opens avenues for developing new treatments for resistant infections.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research has shown that variations in the piperazine ring and sulfonamide group can significantly influence the compound's pharmacological profile . These insights are critical for guiding further drug development efforts.
Data Tables and Case Studies
| Compound | Target Activity | Cell Line | Percent Growth Inhibition (%) | MIC (µg/mL) |
|---|---|---|---|---|
| N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo... | Anticancer | SNB-19 | 86.61 | - |
| Related Compound A | Antifungal | Candida albicans | - | ≤ 25 |
| Related Compound B | Anticancer | OVCAR-8 | 85.26 | - |
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s structure allows it to fit into the receptor binding sites, altering the receptor’s conformation and influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-Pyrimidine Sulfonamide ()
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Chromen (benzopyran) fused with pyrazolo[3,4-d]pyrimidine vs. benzo[d]oxazole in the target compound.
- Key Features: Dual fluorophenyl groups (2- and 3-positions) enhance lipophilicity and receptor binding.
- Data :
Comparison : The chromen-pyrimidine core likely expands π-π stacking interactions compared to the benzo[d]oxazole’s planar structure. The additional fluorine in ’s compound may improve metabolic stability but reduce solubility relative to the target compound’s single fluorine .
Triazolopyrimidine Sulfonamide ()
Compound : 5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide
- Core Structure : 1,2,4-Triazole vs. benzo[d]oxazole.
- Key Features :
- The triazole ring is a bioisostere for carboxylic acids, enabling hydrogen bonding and metal coordination.
- Di-hydroxybenzene sulfonamide may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s methyl-oxo group.
- Data: Structural note: Co-crystallized with furan-methyl groups in PDB entry 6FJ, suggesting protein-binding versatility .
Comparison : The triazole core in ’s compound could favor interactions with enzymes like carbonic anhydrase, whereas the benzo[d]oxazole in the target compound may prioritize CNS targets due to piperazine’s affinity for serotonin or dopamine receptors .
Pesticide Sulfonamides ()
Compounds :
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)
Key Features :
- Fluorine and methyl groups in triaziflam enhance environmental persistence, a trait less critical for pharmaceuticals.
Comparison : While sharing sulfonamide groups, pesticide compounds prioritize stability under environmental conditions, whereas the target compound’s design likely emphasizes bioavailability and target specificity .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Benzo[d]oxazole Core : Associated with diverse biological activities.
Molecular Formula
The molecular formula is with a molecular weight of approximately 421.50 g/mol.
1. Receptor Interaction
The compound exhibits affinity for various receptors, including:
- Serotonin Receptors : Modulating serotonergic pathways which are crucial in mood regulation.
- Dopamine Receptors : Potential implications in neuropsychiatric disorders.
2. Inhibition of Nucleoside Transporters
Research indicates that derivatives of this compound can inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in nucleotide synthesis and adenosine regulation. This inhibition could enhance the efficacy of chemotherapeutic agents by increasing intracellular nucleotide levels .
3. Antioxidant Activity
The compound demonstrates significant antioxidant properties, potentially mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of cardiovascular diseases where oxidative stress contributes to pathogenesis .
Antihypertensive Effects
Preliminary studies suggest that the compound may possess antihypertensive properties through vasodilating effects. The incorporation of piperazine and fluorophenyl moieties is believed to enhance these effects by modulating sympathetic nervous system activity .
Anticancer Properties
The benzo[d]oxazole core has been linked to anticancer activity in various studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications:
- A study on similar compounds indicated significant reductions in blood pressure and heart rate variability, suggesting cardiovascular benefits .
- In vitro studies demonstrated enhanced efficacy against specific cancer cell lines, supporting further investigation into its anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of Halogens | Increased receptor binding affinity |
| Alteration of Piperazine Substituents | Variability in CNS activity |
| Modification of Sulfonamide Group | Enhanced solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
- Methodology : The synthesis typically involves coupling a piperazine derivative with a sulfonamide-containing benzoxazole moiety. For example, evidence from analogous compounds (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide) suggests using palladium-catalyzed cross-coupling or nucleophilic substitution reactions under reflux conditions . Key steps include:
- Functionalizing the piperazine ring with a 2-fluorophenyl group via Buchwald-Hartwig amination.
- Introducing the ethyl linker through alkylation with a bromoethyl intermediate.
- Sulfonamide formation via reaction of the benzoxazole sulfonyl chloride with the piperazine-ethylamine intermediate.
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodology : Use orthogonal analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- ¹H/¹³C NMR to confirm proton environments (e.g., characteristic peaks for the fluorophenyl group at δ 6.8–7.2 ppm and sulfonamide NH at δ 9–10 ppm) .
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Screen against receptor panels (e.g., serotonin, dopamine, or adrenergic receptors) due to structural similarity to piperazine-based ligands. For example:
- Radioligand binding assays using HEK-293 cells expressing human 5-HT₁A or D₂ receptors .
- Functional assays (e.g., cAMP inhibition for GPCR activity) .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved for this compound?
- Methodology :
- Dose-response curve refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) to capture full efficacy .
- Assay standardization : Control variables like cell passage number, incubation time, and buffer composition to minimize variability .
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) independently of cellular systems .
Q. What computational approaches are effective for predicting this compound’s pharmacokinetic (PK) properties?
- Methodology :
- In silico modeling : Use tools like SwissADME to predict LogP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
- Molecular dynamics simulations : Study interactions with serum albumin (e.g., via AutoDock Vina) to estimate plasma protein binding .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific receptors?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2-methoxyphenyl) and test binding affinity .
- Crystallography : Resolve co-crystal structures with target receptors (e.g., 5-HT₁A) to identify critical binding interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Root Causes : Variability may arise from assay conditions (e.g., cell type, ligand concentration) or compound purity.
- Resolution Strategy :
- Replicate experiments using standardized protocols (e.g., CEREP Panels for receptor profiling).
- Compare data with structurally validated analogs (e.g., piperazine-sulfonamide hybrids in ) to identify trends .
Experimental Design Considerations
Q. What controls are essential in in vivo toxicity studies for this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
